N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a methoxypropylamino group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide typically involves multiple steps:
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Amidation: Formation of the benzamide structure.
Alkylation: Introduction of the methoxypropylamino group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and appropriate amines for amidation and alkylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide may be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization and derivatization.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[(3-methoxypropyl)amino]-5-nitrobenzamide
- N-(2-methylphenyl)-2-[(3-methoxypropyl)amino]-5-nitrobenzamide
- N-(3-chloro-2-methylphenyl)-2-[(2-methoxyethyl)amino]-5-nitrobenzamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the chloro and nitro groups, along with the methoxypropylamino moiety, provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-12-15(19)5-3-6-16(12)21-18(23)14-11-13(22(24)25)7-8-17(14)20-9-4-10-26-2/h3,5-8,11,20H,4,9-10H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNUVUCTFYSUBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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